Dimethyl (Boc-amino)malonate

Catalog No.
S1898648
CAS No.
61172-70-1
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (Boc-amino)malonate

CAS Number

61172-70-1

Product Name

Dimethyl (Boc-amino)malonate

IUPAC Name

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14)

InChI Key

UIQVFHUDWIETEY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC

Enzyme-Catalyzed Synthesis of Malonate Polyesters

Specific Scientific Field: This application falls under the field of Green Chemistry and Polymer Science .

Summary of the Application: Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .

Methods of Application or Experimental Procedures: The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .

Results or Outcomes: The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .

Dual Protection of Amino Functions

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures: The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes: The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

1,3-Dipolar Cycloadditions

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Methods of Application or Experimental Procedures: The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Results or Outcomes: Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .

Diethyl (Boc-amino)malonate is a valuable reagent in organic synthesis, particularly in peptide chemistry. It serves as a precursor for the synthesis of various α-amino acid derivatives by incorporating a protected amino group (Boc or tert-butoxycarbonyl) and a malonate moiety (CH2(COOR)2) onto the molecule [].


Molecular Structure Analysis

While information on Dimethyl (Boc-amino)malonate is scarce, we can analyze the structure of Diethyl (Boc-amino)malonate (Figure 1) to understand potential features of its dimethyl counterpart.

The key features include:

  • A central carbon chain with a malonate group (CH2(COOCH2CH3)2) on one end. The two ester groups (COOCH2CH3) are likely replaced by methyl groups (OCH3) in Dimethyl (Boc-amino)malonate.
  • A tert-butoxycarbonyl (Boc) protecting group (C(CH3)3OCO) attached to the nitrogen atom (N). This group is often used to temporarily protect the amino group during synthesis.
  • An amino group (NH) linked to the central carbon chain. The specific amino acid can vary depending on the derivative being synthesized.

Figure 1. Structure of Diethyl (Boc-amino)malonate (replace ethyl groups with methyl groups for Dimethyl (Boc-amino)malonate)


Chemical Reactions Analysis

The primary application of Diethyl (Boc-amino)malonate lies in its use as a starting material for the synthesis of α-amino acid derivatives. The general reaction scheme involves:

  • Deprotection: Removal of the Boc protecting group using acidic conditions to reveal the free amino group.
  • Alkylation: Reaction of the free amino group with an appropriate alkyl halide (RX) to introduce a desired side chain, resulting in the formation of a substituted α-amino acid derivative.

Balanced chemical equation for deprotection (example):

(CH3)3COCONHCH(COOCH2CH3)2 + HCl -> H2NCH(COOCH2CH3)2 + (CH3)3COCl (1)


Physical And Chemical Properties Analysis

There is no data available for the specific physical and chemical properties of Dimethyl (Boc-amino)malonate. However, Diethyl (Boc-amino)malonate is reported to be a colorless oil or solid with a melting point around 40-50°C [].

XLogP3

1

Sequence

X

Wikipedia

Dimethyl (Boc-amino)malonate

Dates

Modify: 2023-08-16

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